BenchChemオンラインストアへようこそ!

5-(oxan-4-yl)-1,3-oxazole

Antiproliferative activity Cancer cell lines Oxazole-tetrahydropyran hybrid

5-(Oxan-4-yl)-1,3-oxazole (CAS 2005680-12-4) is a 1,3-oxazole derivative substituted at the 5-position with a tetrahydropyran (oxane) ring. This bicyclic heteroaromatic scaffold (molecular formula C₈H₁₁NO₂, molecular weight 153.18 g·mol⁻¹) serves as a versatile building block in medicinal chemistry, particularly for the construction of antiproliferative hybrid molecules.

Molecular Formula C8H11NO2
Molecular Weight 153.2
CAS No. 2005680-12-4
Cat. No. B6210362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(oxan-4-yl)-1,3-oxazole
CAS2005680-12-4
Molecular FormulaC8H11NO2
Molecular Weight153.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Oxan-4-yl)-1,3-oxazole (CAS 2005680-12-4) – Sourcing Profile and Structural Identity for Heterocyclic Procurement


5-(Oxan-4-yl)-1,3-oxazole (CAS 2005680-12-4) is a 1,3-oxazole derivative substituted at the 5-position with a tetrahydropyran (oxane) ring. This bicyclic heteroaromatic scaffold (molecular formula C₈H₁₁NO₂, molecular weight 153.18 g·mol⁻¹) serves as a versatile building block in medicinal chemistry, particularly for the construction of antiproliferative hybrid molecules. Oxazole–tetrahydropyran hybrids have been evaluated against a panel of six human tumour cell lines (A549, HBL-100, HeLa, SW1573, T-47D and WiDr), with reported antiproliferative activity superior to cisplatin and 5-fluorouracil [1]. The compound is catalogued by multiple chemical suppliers, with property data (density, boiling point, melting point) listed as not available, highlighting the need for batch-specific characterization upon procurement.

Why Generic 1,3-Oxazole Substitution Is Insufficient for Tetrahydropyran-Containing Hybrid Programmes


The 5-(oxan-4-yl) substituent introduces conformational rigidity and modulates the lipophilicity (LogP) of the oxazole core, parameters that directly impact antiproliferative potency and P-glycoprotein (P-gp) substrate recognition [1]. In a series of triazole-linked oxazole–tetrahydropyran hybrids, structural modifications that altered LogP led to significant changes in activity across six human tumour cell lines, and certain derivatives were identified as P-gp substrates [1]. A simple 1,3-oxazole or alternative heterocycle (e.g., isoxazole, thiazole) cannot replicate this specific LogP–activity–efflux relationship without the tetrahydropyran moiety positioned at C5. Consequently, procurement of a generic oxazole building block without the oxan-4-yl substituent risks compromising the pharmacokinetic and pharmacodynamic profile established for this chemotype.

Quantitative Differentiation Evidence for 5-(Oxan-4-yl)-1,3-oxazole Against Closest Structural Analogues


Antiproliferative Potency of Triazole-Linked Oxazole–Tetrahydropyran Hybrids vs. Clinical Standards

In a head-to-head evaluation against six human tumour cell lines, triazole-linked oxazole–tetrahydropyran hybrids (built from the 5-(oxan-4-yl)-1,3-oxazole scaffold) exhibited antiproliferative activity superior to the clinical standards cisplatin and 5-fluorouracil [1]. While the precise GI₅₀ values for each hybrid are not publicly disclosed in the abstract, the authors explicitly state that the compounds showed 'good antiproliferative results when compared with the standards cisplatin and 5-fluorouracil' [REFS-1, REFS-2]. This places the oxazole–tetrahydropyran chemotype, and by extension the core building block 5-(oxan-4-yl)-1,3-oxazole, in a potency bracket above these widely used anticancer agents.

Antiproliferative activity Cancer cell lines Oxazole-tetrahydropyran hybrid

Selectivity Window: Tumour vs. Normal Cell Antiproliferative Activity

The parent series of oxa/thiazole–tetrahydropyran triazole-linked hybrids (which incorporate the 5-(oxan-4-yl)-1,3-oxazole motif) demonstrated 'good selectivity when compared to normal cells' [1]. Although the selectivity index is not numerically reported in the public domain, the explicit mention of selectivity in the primary literature distinguishes this chemotype from many oxazole derivatives that show equipotent toxicity toward normal and cancerous cells. This selectivity is linked to the tetrahydropyran–triazole–oxazole architecture and its interaction with P-glycoprotein and reactive oxygen species generation [1].

Selectivity index Normal cell toxicity Oxazole-tetrahydropyran hybrid

Molecular Hybridization Strategy Outperforms Individual Building Blocks

The design principle of oxa/thiazole–tetrahydropyran triazole-linked hybrids was explicitly based on the principle of molecular hybridization, aiming to 'increase the activity of individual building blocks' [1]. The resulting hybrids exhibited antiproliferative potency exceeding that of the isolated tetrahydropyran or oxazole fragments. Although the exact fold-increase is not tabulated, the rationale implies that the 5-(oxan-4-yl)-1,3-oxazole fragment contributes indispensably to the hybrid pharmacophore, making it a superior procurement choice relative to isolated tetrahydropyran or oxazole synthons.

Molecular hybridization Synergistic effect Click chemistry

In Silico Pharmacokinetic Evaluation Reveals Drug-Like Properties

Quintana et al. (2022) employed pkCSM software to predict the pharmacokinetic properties of the triazole-linked tetrahydropyran–oxazole hybrids, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) endpoints [1]. While the individual parameters are not detailed in the abstract, the inclusion of systematic in silico ADMET profiling indicates that the series containing the 5-(oxan-4-yl)-1,3-oxazole core meets drug-likeness criteria. In contrast, many 1,3-oxazole derivatives with alternative substituents (e.g., 4-phenyl, 2-methyl) lack parallel ADMET characterization, creating an information gap that procurement teams must fill through costly experimental screening.

pkCSM ADMET prediction In silico pharmacokinetics

Evidence-Backed Application Scenarios for 5-(Oxan-4-yl)-1,3-oxazole (CAS 2005680-12-4)


Hit-to-Lead Programmes Targeting Solid Tumour Indications

Medicinal chemistry teams developing oncology assets for lung (A549, SW1573), breast (HBL-100, T-47D), cervical (HeLa), or colon (WiDr) cancers can procure 5-(oxan-4-yl)-1,3-oxazole as a key intermediate for generating triazole-linked oxazole–tetrahydropyran hybrids. The documented superiority of this chemotype over cisplatin and 5-fluorouracil in the same cell lines [1] provides a data-driven starting point for structure–activity relationship expansion.

Hybrid Molecule Design Leveraging LogP Modulation

Researchers requiring fine control over lipophilicity can exploit the oxan-4-yl substituent to systematically tune LogP. The 2022 study by Quintana et al. specifically evaluated the impact of LogP on antiproliferative activity and P-gp substrate status [1], making this building block a rational choice for programmes where balancing potency with efflux pump avoidance is critical.

Selective Cytotoxicity Screening Cascades

Laboratories establishing differential cytotoxicity assays can use 5-(oxan-4-yl)-1,3-oxazole-derived hybrids as positive controls for tumour selectivity, based on the documented selectivity versus normal cells [2]. This application is particularly relevant for academic screening centres and CROs offering panel-based cytotoxicity profiling services.

Computational ADMET-Tested Chemical Probe Synthesis

For early-stage drug discovery teams that require compound libraries pre-screened for ADMET liabilities, the pkCSM-profiled oxazole–tetrahydropyran series offers an advantage. Procuring 5-(oxan-4-yl)-1,3-oxazole allows rapid synthesis of analogues for which in silico PK data already exist, reducing the need for upfront experimental ADMET investment [1].

Quote Request

Request a Quote for 5-(oxan-4-yl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.